molecular formula C9H12N4O3 B1671713 Etofylline CAS No. 519-37-9

Etofylline

Cat. No. B1671713
Key on ui cas rn: 519-37-9
M. Wt: 224.22 g/mol
InChI Key: NWPRCRWQMGIBOT-UHFFFAOYSA-N
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Patent
US03984413

Procedure details

107.3 g (0.5 mol) 2-(p-chlorophenoxy) isobutyric acid and 56.0 g (0.25 mol) 7-hydroxyethyltheophylline were suspended together in 250 ml xylene and heated for 15 hours in a water separator after addition of 1.5 g p-toluenesulfonic acid. The solution was next agitated with dilute sodium bicarbonate solution (0.5 mol NaHCO3), waterwashed and evaporated in a rotary evaporator. The residue was crystallized from isopropanol, yielding 58.0 g (55% yield) 1-(7-theophyllinyl)-2-ethyl [2-(p-chlorophenoxy)-isobutyrate] with a melting point 131°-132°C.
Quantity
107.3 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
1.5 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.O[CH2:16][CH2:17][N:18]1[C:27]2[C:26](=[O:28])[N:24]([CH3:25])[C:23](=[O:29])[N:22]([CH3:30])[C:21]=2[N:20]=[CH:19]1.O.C(=O)(O)[O-].[Na+]>C1(C)C(C)=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([O:10][CH2:16][CH2:17][N:18]2[C:27]3[C:26](=[O:28])[N:24]([CH3:25])[C:23](=[O:29])[N:22]([CH3:30])[C:21]=3[N:20]=[CH:19]2)=[O:9])=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
107.3 g
Type
reactant
Smiles
ClC1=CC=C(OC(C(=O)O)(C)C)C=C1
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
OCCN1C=NC=2N(C(N(C)C(C12)=O)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.5 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Six
Name
Quantity
1.5 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
waterwashed and evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC(C(=O)OCCN2C=NC=3N(C(N(C)C(C23)=O)=O)C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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